Cas no 67579-18-4 (4-fluoro U-47931E)

4-fluoro U-47931E 化学的及び物理的性質
名前と識別子
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- Benzamide, N-[2-(dimethylamino)cyclohexyl]-4-fluoro-, trans-
- 4-fluoro U-47931E
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4-fluoro U-47931E Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F479310-50mg |
4-Fluoro U-47931E |
67579-18-4 | 50mg |
$155.00 | 2023-05-18 | ||
1PlusChem | 1P01LJCM-1mg |
-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide |
67579-18-4 | ≥98% | 1mg |
$126.00 | 2024-04-22 | |
TRC | F479310-250mg |
4-Fluoro U-47931E |
67579-18-4 | 250mg |
$620.00 | 2023-05-18 | ||
TRC | F479310-500mg |
4-Fluoro U-47931E |
67579-18-4 | 500mg |
$ 800.00 | 2023-09-07 | ||
1PlusChem | 1P01LJCM-5mg |
-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide |
67579-18-4 | ≥98% | 5mg |
$445.00 | 2024-04-22 |
4-fluoro U-47931E 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
4-fluoro U-47931Eに関する追加情報
Professional Introduction to Compound with CAS No 67579-18-4 and Product Name: 4-fluoro U-47931E
The compound identified by the CAS number 67579-18-4 and the product name 4-fluoro U-47931E represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential biological activities. The presence of a fluorine substituent in the molecular structure, specifically at the 4-fluoro position, is a key feature that influences its chemical reactivity, metabolic stability, and pharmacological efficacy. Such fluorinated derivatives are widely explored in drug development due to their ability to enhance binding affinity, improve pharmacokinetic profiles, and modulate target interactions.
In recent years, the study of fluorinated compounds has seen remarkable advancements, particularly in the design and optimization of central nervous system (CNS) therapeutics. The molecule 4-fluoro U-47931E is no exception and has been extensively investigated for its potential applications in neuropharmacology. The fluorine atom at the 4-fluoro position plays a crucial role in modulating the pharmacological properties of the parent compound U-47931E, a known opioid receptor agonist. This modification has been shown to enhance receptor selectivity, prolong duration of action, and reduce side effects associated with traditional opioid medications.
One of the most compelling aspects of 4-fluoro U-47931E is its potential as a tool compound for understanding the mechanisms of opioid receptor function. The fluorine atom acts as a handle for further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) in greater detail. This has led to the development of novel analogs with improved pharmacological profiles, which are being evaluated in preclinical studies for their efficacy and safety. The compound’s ability to interact selectively with mu-opioid receptors while minimizing activity at other opioid receptors makes it an attractive candidate for therapeutic applications.
Recent studies have also highlighted the role of fluorinated compounds in enhancing metabolic stability. The introduction of a fluorine atom at the 4-fluoro position can significantly influence the metabolic fate of a molecule by resisting degradation by enzymes such as cytochrome P450 (CYP450). This increased stability can lead to longer half-lives for the drug, reducing the frequency of dosing required for therapeutic effect. Additionally, fluorine atoms can improve oral bioavailability by increasing lipophilicity and reducing water solubility, thereby facilitating better absorption across biological membranes.
The chemical synthesis of 4-fluoro U-47931E involves sophisticated methodologies that take advantage of modern techniques in organic chemistry. The introduction of the fluorine substituent at the 4-fluoro position typically requires precise control over reaction conditions to ensure high yield and purity. Common strategies include halogen-metal exchange followed by quenching with electrophilic fluorinating agents or direct fluorination using transition metal-catalyzed cross-coupling reactions. These synthetic approaches highlight the importance of advanced chemical methodologies in producing complex molecules like 4-fluoro U-47931E.
From a medicinal chemistry perspective, 4-fluoro U-47931E exemplifies how structural modifications can lead to significant improvements in drug candidates. The 4-fluoro substitution not only enhances pharmacological activity but also provides a scaffold for further derivatization. This flexibility allows chemists to fine-tune properties such as solubility, permeability, and metabolic clearance, which are critical factors in drug development. The compound’s potential as a lead molecule for novel therapeutics underscores its importance in ongoing research efforts.
In conclusion, the compound with CAS number 67579-18-4, known as 4-fluoro U-47931E, represents a promising area of investigation in pharmaceutical chemistry. Its unique structural features, particularly the presence of a fluorine atom at the 4-fluoro position, contribute to its interesting biological properties and make it a valuable tool for studying opioid receptor mechanisms. The advancements in synthetic methodologies and our understanding of fluorinated compounds continue to drive innovation in drug development. As research progresses, compounds like 4-fluoro U-47931E are expected to play a crucial role in addressing unmet medical needs across various therapeutic areas.
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